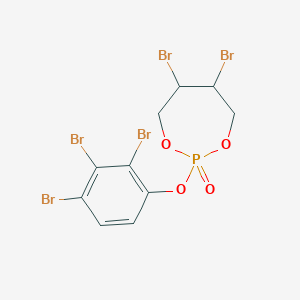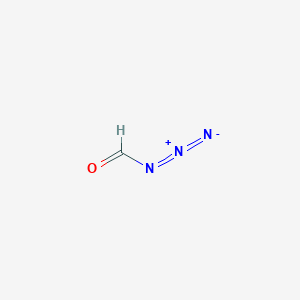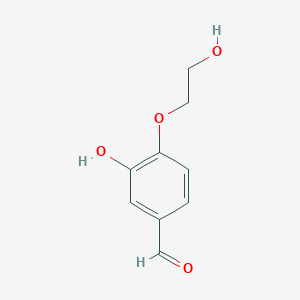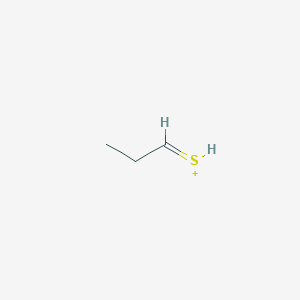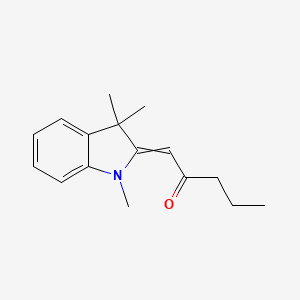
1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one is an organic compound known for its unique structural properties and diverse applications This compound is characterized by its indole-based core, which is modified with a pentan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with pentan-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids or bases, can enhance the reaction rate and selectivity. Purification of the final product is achieved through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and photochromic materials.
Mechanism of Action
The mechanism of action of 1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: Known for its photochromic properties.
1,3,3-Trimethyl-6-nitrospiro(indoline-2,2’-benzopyran): Used in optical data storage applications.
1,3,3-Trimethyl-8-methoxy-6-nitrospiro(indoline-2,2’-benzopyran): Exhibits enhanced quantum yield in photochemical systems.
Uniqueness: 1-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)pentan-2-one stands out due to its versatile reactivity and potential applications across multiple scientific disciplines. Its unique structural features allow for diverse chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
64473-13-8 |
|---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
1-(1,3,3-trimethylindol-2-ylidene)pentan-2-one |
InChI |
InChI=1S/C16H21NO/c1-5-8-12(18)11-15-16(2,3)13-9-6-7-10-14(13)17(15)4/h6-7,9-11H,5,8H2,1-4H3 |
InChI Key |
WRJGKRANRXRDQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C=C1C(C2=CC=CC=C2N1C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



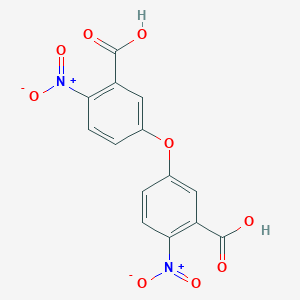
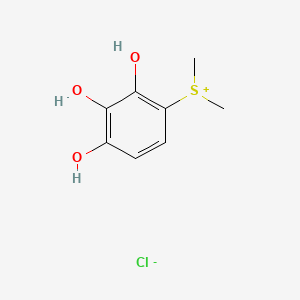
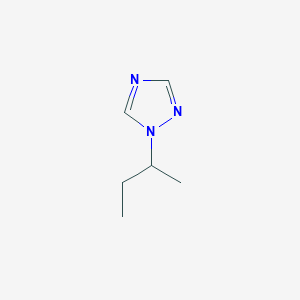
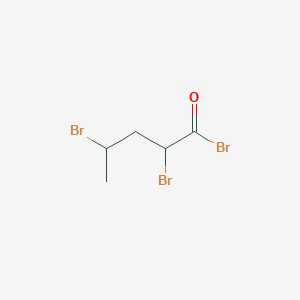
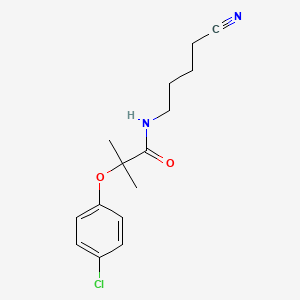
![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)
